2-[4-(Chloromethyl)phenyl]propanoic acid
Overview
Description
2-[4-(Chloromethyl)phenyl]propanoic Acid is an intermediate used for the preparation of anti-inflammatory and analgesic drugs . It is also known by its CAS number 80530-55-8 .
Synthesis Analysis
The synthesis of 2-[4-(Chloromethyl)phenyl]propanoic acid involves several steps. One method involves the preparation of chloromethyl benzyl oxide under the existence of H2SO4. The organic layer and concentrated hydrochloric acid are heated together for 10 hours .Molecular Structure Analysis
The molecular formula of 2-[4-(Chloromethyl)phenyl]propanoic acid is C10H11ClO2 . The InChI code is 1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) . The Canonical SMILES is CC(C1=CC=C(C=C1)CCl)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of 2-[4-(Chloromethyl)phenyl]propanoic acid is 198.65 g/mol . It has a density of 1.227 . The boiling point is 333 °C .Scientific Research Applications
Pharmaceutical Development
This compound is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs . Its role in drug development is crucial as it contributes to the creation of medications that help alleviate pain and reduce inflammation in various medical conditions .
Chemical Synthesis
In the field of chemical synthesis, this compound can be utilized to create complex molecules for various applications, including but not limited to pharmaceuticals. It serves as a building block in organic synthesis processes .
Chromatography
The compound might be used in chromatography as a standard for calibration or as a component in the mobile phase to help separate substances based on their interactions with this compound.
Safety And Hazards
The compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZXXOBDKAFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568435 | |
Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]propanoic acid | |
CAS RN |
80530-55-8 | |
Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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